

Turletricin: Application Notes and Protocols for Cell Culture Experiments

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Compound of Interest

Compound Name: *Turletricin*

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Introduction

Turletricin, also known as AM-2-19 or SF001, is a next-generation polyene antifungal agent. It is a rationally designed analog of Amphotericin B (AmB) engineered to exhibit a broad spectrum of fungicidal activity with significantly reduced toxicity to mammalian cells.^{[1][2]} This enhanced therapeutic window is achieved through a mechanism of selective ergosterol extraction from fungal cell membranes, with minimal interaction with cholesterol in mammalian cell membranes.^{[1][2]} These characteristics make **Turletricin** a promising candidate for the treatment of invasive fungal infections.

These application notes provide a summary of the available in vitro data on **Turletricin** and offer standardized protocols for its use in cell culture experiments to evaluate its antifungal efficacy and cytotoxic effects.

Data Presentation

Antifungal Activity of Turletricin

The in vitro antifungal activity of **Turletricin** has been evaluated against a range of clinically relevant fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Antifungal Activity of **Turletricin** (SF001) and Amphotericin B

Fungal Genus	Number of Isolates	Turletricin (SF001) MIC Range (mg/L)	Turletricin (SF001) MIC ₅₀ (mg/L)	Turletricin (SF001) MIC ₉₀ (mg/L)	Amphotericin B MIC Range (mg/L)	Amphotericin B MIC ₅₀ (mg/L)	Amphotericin B MIC ₉₀ (mg/L)
Candida	56	0.125 - 4	0.25	1	0.125 - 4	0.5	0.5
Aspergillus	41	0.125 - 4	0.5	1	0.25 - 8	1	4

Data sourced from a 2025 study comparing the in vitro activity of SF001 and Amphotericin B.[\[2\]](#)
[\[3\]](#)

Cytotoxicity Data

A key feature of **Turletricin** is its reduced cytotoxicity compared to Amphotericin B. While specific IC₅₀ values for a wide range of mammalian cell lines are not yet extensively published, studies have consistently demonstrated its superior safety profile. **Turletricin** was designed to be significantly less toxic to primary human cells.[\[1\]](#) For context, the following table provides reported cytotoxicity values for Amphotericin B against various mammalian cell lines. It is anticipated that **Turletricin** would exhibit significantly higher CC₅₀/IC₅₀ values, indicating lower toxicity.

Table 2: In Vitro Cytotoxicity of Amphotericin B against Mammalian Cell Lines

Cell Line	Cell Type	Assay	Cytotoxicity Metric (Concentration)	Reference
Macrophages (uninfected)	Murine	Not specified	CC ₅₀ : 4.31 ± 2.66 µg/mL	[4]
Macrophages (uninfected)	Murine	Not specified	CC ₅₀ (AmB-NLC): 12.34 ± 2.67 µg/mL	[4]
293T	Human Kidney	MTS/LDH	No cytotoxicity observed	[5]
THP1	Human Monocytic	MTS/LDH	Cytotoxicity observed at 500 µg/L	[5]

AmB-NLC refers to Amphotericin B-loaded nanostructured lipid carriers.[4]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from standardized methods for antifungal susceptibility testing and can be used to determine the Minimum Inhibitory Concentration (MIC) of **Turletricin** against fungal isolates.

Materials:

- **Turletricin** (lyophilized powder)
- Sterile dimethyl sulfoxide (DMSO)
- RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
- Sterile 96-well microtiter plates

- Fungal inoculum, prepared and standardized to the appropriate concentration
- Spectrophotometer or microplate reader

Procedure:

- Preparation of **Turletricin** Stock Solution:
 - Aseptically dissolve **Turletricin** powder in DMSO to create a high-concentration stock solution (e.g., 1 mg/mL).
 - Further dilute the stock solution in RPMI 1640 medium to create a working stock solution.
- Serial Dilutions:
 - In a 96-well plate, perform serial twofold dilutions of the **Turletricin** working stock solution with RPMI 1640 medium to achieve a range of desired final concentrations.
- Inoculum Preparation:
 - Culture the fungal isolate on appropriate agar plates.
 - Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
 - Dilute this suspension in RPMI 1640 medium to the final required inoculum concentration.
- Inoculation:
 - Add the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted **Turletricin**.
 - Include a positive control (fungal inoculum in medium without drug) and a negative control (medium only).
- Incubation:
 - Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

- MIC Determination:
 - The MIC is the lowest concentration of **Turletricin** at which there is a significant inhibition of fungal growth compared to the positive control. This can be determined visually or by measuring the optical density using a microplate reader.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effect of **Turletricin** on a mammalian cell line.

Materials:

- Mammalian cell line of interest (e.g., HeLa, A549, HepG2)
- Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)
- **Turletricin** (prepared as in Protocol 1)
- Sterile 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

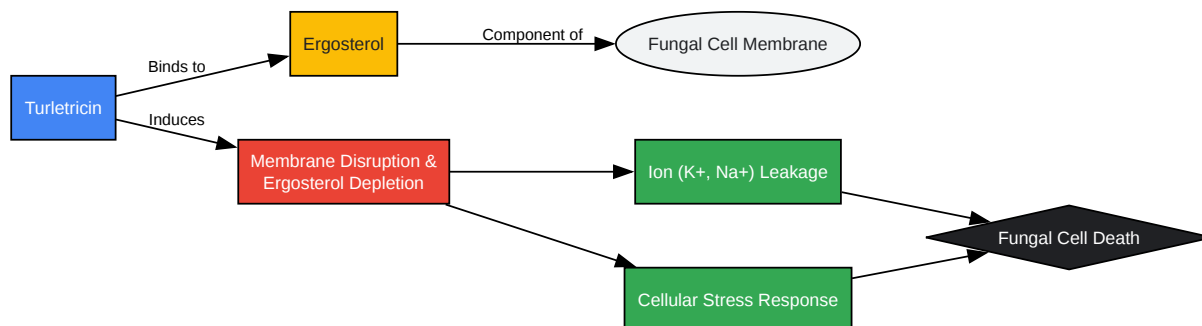
Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treatment:

- Prepare serial dilutions of **Turletricin** in complete cell culture medium.
- Remove the old medium from the cells and replace it with the medium containing the various concentrations of **Turletricin**.
- Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
- Incubation:
 - Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
- MTT Assay:
 - Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
 - Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
- Data Analysis:
 - Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
 - Calculate the percentage of cell viability for each concentration relative to the control wells.
 - The IC₅₀ value (the concentration of drug that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

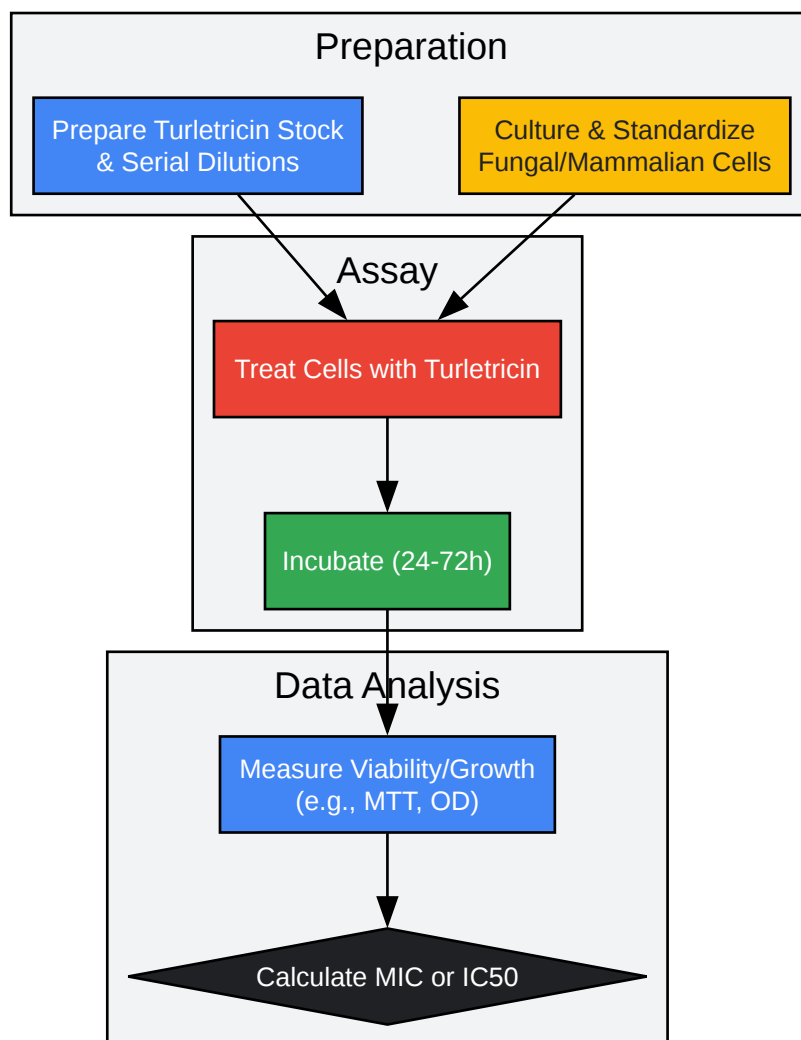
The primary mechanism of action of **Turletricin**, like other polyene antifungals, is the disruption of the fungal cell membrane through interaction with ergosterol.^{[6][7][8]} This interaction leads to the extraction of ergosterol from the membrane, creating a "sponge-like" effect that depletes this essential lipid.^[9] The depletion of ergosterol has several downstream consequences that contribute to fungal cell death.



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Caption: Mechanism of action of **Turletricin** leading to fungal cell death.

Ergosterol depletion triggers a cellular stress response in fungi. This can involve the upregulation of genes involved in ergosterol biosynthesis as a compensatory mechanism.[10][11][12] The loss of membrane integrity also leads to the leakage of essential ions, such as potassium and sodium, which disrupts the electrochemical gradients necessary for cellular function and ultimately leads to cell death.[7]



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Caption: General workflow for in vitro cell culture experiments with **Turletricin**.

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